methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a pyrazole moiety, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately through the reaction of hydrazine with a β-diketone, followed by alkylation to introduce the ethyl and methyl groups.
Amidation Reaction: The pyrazole derivative is then coupled with the benzothiazole core via an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: Finally, the carboxylic acid group on the benzothiazole is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to specific sites on proteins, potentially inhibiting their activity. The pyrazole moiety may enhance binding affinity and specificity through additional interactions with the target molecule. This compound may interfere with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-ethyl-5-methyl-1H-pyrazole-3-amido)benzoate: Similar structure but with a different substitution pattern on the benzene ring.
Ethyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is unique due to the presence of both the benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate (CAS Number: 1171989-19-7) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is C16H16N4O3S, with a molecular weight of approximately 344.4 g/mol. The compound features a benzothiazole core, which is known for various pharmacological properties, and a pyrazole moiety that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H16N4O3S |
Molecular Weight | 344.4 g/mol |
CAS Number | 1171989-19-7 |
Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole and pyrazole frameworks exhibit significant anticancer properties. A study demonstrated that similar derivatives can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. For instance, compounds with related structures showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. For example, compounds derived from pyrazole have shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported to range from 20 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit comparable antimicrobial efficacy.
Anti-inflammatory Properties
Inflammation plays a critical role in numerous diseases, and compounds with benzothiazole structures have been noted for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha. In vitro studies have shown that derivatives can reduce these cytokines by over 70% at specific concentrations, indicating a strong potential for anti-inflammatory applications.
Study on Anticancer Efficacy
A detailed investigation into the anticancer activity of similar benzothiazole derivatives revealed significant cytotoxic effects on MCF-7 breast cancer cells. The study reported that treatment with these compounds led to a marked increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction.
Antimicrobial Assays
In antimicrobial studies, this compound was tested against various bacterial strains. The results indicated effective inhibition at concentrations ranging from 25 to 100 µg/mL, comparable to standard antibiotics like ceftriaxone.
Properties
IUPAC Name |
methyl 2-[(1-ethyl-5-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-4-20-9(2)7-12(19-20)14(21)18-16-17-11-6-5-10(15(22)23-3)8-13(11)24-16/h5-8H,4H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOWPBZGQQBRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.